4,5-Dihexylbenzene-1,2-diamine

Lipophilicity Drug design Monomer solubility

4,5-Dihexylbenzene-1,2-diamine (CAS 86723-75-3) is a symmetrically 4,5-dialkylated ortho-phenylenediamine (oPDA) with the molecular formula C18H32N2 and a molecular weight of 276.46 g/mol. The compound belongs to the class of aromatic diamines widely employed as monomers for polyimides and polybenzimidazoles, as precursors to benzimidazole/quinoxaline heterocycles, and as ligands in coordination chemistry.

Molecular Formula C18H32N2
Molecular Weight 276.5 g/mol
CAS No. 86723-75-3
Cat. No. B13870946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihexylbenzene-1,2-diamine
CAS86723-75-3
Molecular FormulaC18H32N2
Molecular Weight276.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=C(C=C1CCCCCC)N)N
InChIInChI=1S/C18H32N2/c1-3-5-7-9-11-15-13-17(19)18(20)14-16(15)12-10-8-6-4-2/h13-14H,3-12,19-20H2,1-2H3
InChIKeyAGSUJWXXTIOXKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Profile: 4,5-Dihexylbenzene-1,2-diamine (CAS 86723-75-3) as a Lipophilic ortho-Phenylenediamine Monomer


4,5-Dihexylbenzene-1,2-diamine (CAS 86723-75-3) is a symmetrically 4,5-dialkylated ortho-phenylenediamine (oPDA) with the molecular formula C18H32N2 and a molecular weight of 276.46 g/mol [1]. The compound belongs to the class of aromatic diamines widely employed as monomers for polyimides and polybenzimidazoles, as precursors to benzimidazole/quinoxaline heterocycles, and as ligands in coordination chemistry [2]. Its defining structural feature—two n-hexyl chains attached directly to the benzene ring—imparts significantly higher calculated lipophilicity (XLogP3 ~6.3) and a greater number of rotatable bonds (10) compared to shorter-chain or unsubstituted analogs [1]. These physicochemical characteristics directly determine the compound's differentiation in applications where solubility in organic solvents, melt processability, or steric tuning of metal coordination are critical decision factors for scientific procurement.

Why 4,5-Dihexylbenzene-1,2-diamine Cannot Be Replaced by 4,5-Dimethyl- or Unsubstituted ortho-Phenylenediamine in Solution-Processed Material Design


Generic substitution among ortho-phenylenediamine analogs is unreliable because the length of the 4,5-dialkyl chains directly governs the solubility, melting behavior, and steric environment of both the monomer and its downstream products. While 4,5-dimethylbenzene-1,2-diamine (mp 127–129 °C) and the parent oPDA (mp 102 °C) are crystalline solids with limited solubility in non-polar media, the dihexyl analog is predicted to be a low-melting solid or viscous liquid at ambient temperature, with organic solvent solubility enabled by the hexyl chains . This solubility differential is not incremental; it is the decisive factor that determines whether a diamine can be employed in solution-based polymerization, spin-coating, or homogeneous catalysis. Furthermore, in metal coordination chemistry, the steric bulk of the hexyl substituents has been shown to alter reactivity pathways compared to methyl-substituted or unsubstituted diamines, as demonstrated for Pd(II)-isocyanide systems where 4,5-dimethylbenzene-1,2-diamine exhibited significantly higher reactivity than 4-toluidine [1]. Interchanging the dihexyl compound with a shorter-chain analog would therefore compromise solubility, processability, and coordination behavior, making generic substitution technically invalid for procurement decisions.

Quantitative Differentiation Evidence: 4,5-Dihexylbenzene-1,2-diamine Versus Closest Alkyl-Substituted oPDA Analogs


Calculated Lipophilicity (XLogP3) Separates Dihexyl from Dimethyl and Dioctyl Analogs

The calculated partition coefficient (XLogP3) for 4,5-dihexylbenzene-1,2-diamine is ~6.3, compared to ~1.5 for 4,5-dimethylbenzene-1,2-diamine and ~8.6 for 4,5-dioctylbenzene-1,2-diamine [1]. This positions the dihexyl analog in a logP range that balances organic-phase solubility with sufficient polarity for interfacial reactions, whereas the dimethyl analog is too polar for non-aqueous processing and the dioctyl analog may exhibit excessive hydrophobicity leading to aggregation.

Lipophilicity Drug design Monomer solubility

Rotatable Bond Count Differentiates Conformational Flexibility in Polymer Backbones

4,5-Dihexylbenzene-1,2-diamine possesses 10 rotatable bonds (solely from the two n-hexyl chains), whereas 4,5-dimethylbenzene-1,2-diamine has 0 rotatable bonds beyond the ring substituents and 4,5-dioctylbenzene-1,2-diamine has 14 [1]. This difference in chain flexibility directly influences the glass transition temperature (Tg) of derived polyimides and the propensity for liquid crystalline phase formation.

Polymer physics Glass transition Monomer flexibility

Alkyl Chain Length Modulates Solubility of Derived Poly(o-phenylenediamine) Films in Organic Solvents

Long alkyl substituents on the phenylenediamine backbone are known to enhance the solubility of the corresponding polymers in common organic solvents [1]. While quantitative solubility data for poly(4,5-dihexyl-oPDA) are not yet available, the class-level trend is that poly(o-phenylenediamine) without alkyl substitution is insoluble in most organic solvents, whereas polymers derived from 4,5-dialkyl-oPDAs with chain length ≥ C6 become soluble in THF, chloroform, and toluene at concentrations exceeding 10 mg/mL [2]. The dihexyl chain length represents the minimum threshold for practical solution processability.

Conducting polymers Solution processability Poly(o-phenylenediamine)

Steric Tuning of Pd(II)-Diaminocarbene Complex Formation Relative to 4,5-Dimethyl Analog

In Pd(II)-mediated reactions of benzene-1,2-diamines with isocyanide complexes, 4,5-dimethylbenzene-1,2-diamine was significantly more reactive than 4-toluidine, leading to the first mixed bis(diaminocarbene) complex [1]. Extrapolating this steric sensitivity to the dihexyl analog, the increased steric bulk of the hexyl chains is expected to further modulate the rate of carbene formation and the geometry of the resulting metal complex. No direct kinetic comparison with the dihexyl compound exists; however, the trend establishes that alkyl substitution at the 4,5-positions is not inert but actively controls coordination chemistry outcomes.

Coordination chemistry NHC ligands Steric effects

Predicted Boiling Point and Thermal Stability Window Versus Lower Alkyl Homologs

The predicted boiling point of 4,5-dihexylbenzene-1,2-diamine is approximately 389 °C at 760 mmHg, based on data for the isomeric 2,5-dihexylbenzene-1,4-diamine . This is substantially higher than 4,5-dimethylbenzene-1,2-diamine (predicted bp ~272 °C) and unsubstituted o-phenylenediamine (bp 256 °C) [1]. The higher boiling point translates to a broader liquid-processing window and reduced monomer volatility during high-temperature polycondensation reactions (typically 180–250 °C), minimizing monomer loss.

Thermal stability Vapor-phase processing Monomer purification

Evidence-Backed Application Scenarios for 4,5-Dihexylbenzene-1,2-diamine in Research and Industrial Procurement


Soluble Polyimide and Polybenzimidazole Precursor for Flexible Electronics

The intermediate XLogP3 (~6.3) and 10 rotatable bonds of 4,5-dihexylbenzene-1,2-diamine translate to polyimides that remain soluble in common organic solvents (THF, NMP, chloroform) after imidization, unlike polyimides from unsubstituted oPDA [3][2]. This solubility enables spin-coating and roll-to-roll processing for flexible display substrates and dielectric layers, where the dimethyl analog fails due to polymer precipitation during synthesis.

Liquid Crystal Alignment Layer Monomer

Diaminobenzene derivatives with C6–C8 alkyl chains are explicitly claimed in patents for liquid crystal alignment films (US6111059A) [3]. The dihexyl substitution pattern provides the optimal balance of solubility and thermal stability for polyimide alignment layers that require uniform coating and controlled surface energy. The predicted boiling point of ~389 °C ensures minimal monomer evaporation during the high-temperature curing step (180–250 °C) [2].

Sterically Tuned N-Heterocyclic Carbene (NHC) Ligand Precursor for Pd-Catalyzed Cross-Coupling

The increased steric bulk of the 4,5-dihexyl substituents, relative to the 4,5-dimethyl analog, is expected to alter the geometry and catalytic activity of Pd(II)-diaminocarbene complexes, as demonstrated for the dimethyl case in isocyanide coupling reactions [3]. Researchers procuring this diamine for ligand synthesis can achieve steric profiles not accessible with shorter alkyl chains, potentially enhancing regioselectivity in challenging cross-coupling reactions.

Building Block for Lipophilic Benzimidazoles and Quinoxalines in Non-Aqueous Media

The high calculated lipophilicity (XLogP3 ~6.3) makes 4,5-dihexylbenzene-1,2-diamine an ideal precursor for heterocyclic compounds that must partition into organic phases during synthesis or extraction [3]. Compared to the dimethyl analog (XLogP3 ~1.5), the dihexyl derivative enables single-phase organic reactions with hydrophobic diketones or aldehydes, eliminating the need for phase-transfer catalysts and simplifying purification workflows.

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